2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-
Overview
Description
2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo- typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicycloheptane core . This reaction is often followed by functional group modifications to introduce the fluorophenyl and carboxamide groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce new substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups .
Scientific Research Applications
Chemistry: In chemistry, 2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: It can be used to study enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicine, 2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo- may be investigated for its therapeutic potential. Its unique structure and biological activity make it a candidate for drug development, particularly in areas such as cancer and infectious diseases .
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide
Comparison: Compared to similar compounds, 2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo- stands out due to its unique substitution pattern and the presence of the fluorophenyl group.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-14(2)15(3)8-9-16(14,21-13(15)20)12(19)18-11-7-5-4-6-10(11)17/h4-7H,8-9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVNLPBZHOKYBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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